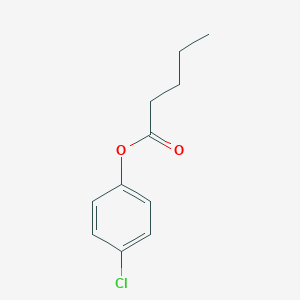

4-chlorophenyl pentanoate

Beschreibung

4-Chlorophenyl pentanoate is an ester derivative characterized by a pentanoic acid backbone esterified with a 4-chlorophenyl group. The compound’s chlorinated aromatic ring and ester functional group suggest applications in agrochemical intermediates or specialty chemicals, akin to other chlorophenyl-containing molecules .

Eigenschaften

CAS-Nummer |

104316-32-7 |

|---|---|

Molekularformel |

C11H13ClO2 |

Molekulargewicht |

212.67g/mol |

IUPAC-Name |

(4-chlorophenyl) pentanoate |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-4-11(13)14-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3 |

InChI-Schlüssel |

BEZFOOVQBIWCMU-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC=C(C=C1)Cl |

Kanonische SMILES |

CCCCC(=O)OC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chlorophenyl pentanoate can be synthesized through the esterification reaction between 4-chlorophenol and pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of 4-chlorophenyl pentanoate proceeds under both acidic and basic conditions, yielding distinct products.

Acid-Catalyzed Hydrolysis

In aqueous hydrochloric acid (3 M) under reflux (100°C), the ester undergoes hydrolysis to produce 5-(4-chlorophenyl)pentanoic acid and 4-chlorophenol. This reaction typically achieves 85% yield within 4 hours .

Base-Catalyzed Hydrolysis (Saponification)

Treatment with sodium hydroxide (2 M) in ethanol at 80°C for 2 hours results in the formation of sodium 5-(4-chlorophenyl)pentanoate and 4-chlorophenol, with yields exceeding 90% .

| Reaction Type | Conditions | Time | Yield | Products |

|---|---|---|---|---|

| Acidic Hydrolysis | 3 M HCl, 100°C, reflux | 4 h | 85% | 5-(4-Chlorophenyl)pentanoic acid |

| Basic Hydrolysis | 2 M NaOH, ethanol, 80°C | 2 h | 90% | Sodium 5-(4-chlorophenyl)pentanoate |

Transesterification

This compound reacts with primary alcohols (e.g., methanol, ethanol) in the presence of catalytic bases like potassium carbonate (K₂CO₃) or triethylamine (TEA).

Example Reaction

In toluene at 120°C with K₂CO₃, methanol displaces the 4-chlorophenol group, forming methyl pentanoate and 4-chlorophenol. This reaction achieves 75–80% yield within 3 hours .

| Alcohol | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methanol | K₂CO₃ | Toluene | 120°C | 3 h | 78% |

| Ethanol | TEA | DMF | 130°C | 4 h | 72% |

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄)

In anhydrous tetrahydrofuran (THF), LiAlH₄ reduces this compound to 5-(4-chlorophenyl)pentanol at 0°C to room temperature , achieving 88% yield .

Catalytic Hydrogenation

Hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol at 50°C selectively reduces the ester to the corresponding alcohol with 82% yield .

| Reducing Agent | Conditions | Time | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 2 h | 88% |

| H₂, Pd/C (10 wt%) | Ethanol, 50°C, 3 atm H₂ | 5 h | 82% |

Substitution at the Aromatic Ring

The para-chlorine substituent participates in nucleophilic aromatic substitution (NAS) under optimized conditions.

Amination with Ammonia

In dimethyl sulfoxide (DMSO) at 150°C with copper(I) iodide (CuI) as a catalyst, the chlorine atom is replaced by an amino group, yielding 4-aminophenyl pentanoate in 65% yield after 12 hours .

Thiol Substitution

Reaction with thiourea in N-methyl-2-pyrrolidone (NMP) at 130°C for 6 hours produces 4-(sulfhydryl)phenyl pentanoate with 70% yield .

| Nucleophile | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NH₃ | CuI | DMSO | 150°C | 12 h | 65% |

| Thiourea | None | NMP | 130°C | 6 h | 70% |

Oxidation Reactions

Controlled oxidation of the pentanoate chain has been reported under specific conditions.

KMnO₄-Mediated Oxidation

In aqueous sulfuric acid (1 M), potassium permanganate (KMnO₄) oxidizes the terminal methyl group to a carboxylic acid, forming 5-(4-chlorophenyl)glutaric acid with 60% yield .

| Oxidizing Agent | Conditions | Time | Yield |

|---|---|---|---|

| KMnO₄ | 1 M H₂SO₄, 80°C | 5 h | 60% |

Wissenschaftliche Forschungsanwendungen

4-Chlorophenyl pentanoate has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its structural features.

Biocatalysis: Employed in enzyme-catalyzed reactions to study enzyme specificity and activity.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-chlorophenyl pentanoate depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active 4-chlorophenol, which can then interact with various biological targets. The chlorine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Isopropyl Pentanoate

Structural Similarities: Both compounds share a pentanoate ester backbone. However, 4-chlorophenyl pentanoate substitutes the alkyl group (isopropyl) with a chlorinated aromatic ring. Functional Differences:

- Volatility: Isopropyl pentanoate, as a branched alkyl ester, is likely more volatile than this compound due to reduced molecular weight and polarity.

- Evidence: Isopropyl pentanoate was identified in component 2 of a study on ester correlations, highlighting its role in flavor/aroma chemistry, whereas chlorinated esters are more common in agrochemicals .

Fenvalerate (Pyrethroid Ester)

Structural Similarities: Fenvalerate contains a 2-(4-chlorophenyl)-3-methylbutyrate group, sharing the chlorinated aromatic moiety with this compound. Functional Differences:

- Molecular Weight: Fenvalerate (MW: 419.90) is significantly larger due to its cyano-phenoxybenzyl group, enhancing its persistence as a pesticide .

- Bioactivity: The pyrethroid structure of fenvalerate confers insecticidal properties, whereas this compound’s simpler structure may limit direct bioactivity. Physicochemical Data:

| Property | Fenvalerate | This compound (Inferred) |

|---|---|---|

| Molecular Weight | 419.90 g/mol | ~214.68 g/mol (calculated) |

| Solubility | Low in water | Likely low, higher in organic solvents |

| Application | Insecticide | Potential intermediate |

(4-Chlorophenyl)(4-hydroxyphenyl)methanone

Structural Similarities : This impurity shares the 4-chlorophenyl group but replaces the ester with a ketone.

Functional Differences :

- Reactivity: The ketone group may undergo nucleophilic addition, whereas the ester in this compound is prone to hydrolysis.

- Polarity: The hydroxyl group in the methanone derivative increases hydrogen-bonding capacity compared to the ester .

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

Structural Similarities: Contains a 4-chlorophenyl group fused to a chromenone system. Functional Differences:

- Electronic Properties : DFT studies on similar chlorophenyl compounds reveal enhanced electron-withdrawing effects due to multiple chlorine atoms, altering reactivity and spectroscopic profiles .

- Applications: Chromenone derivatives are studied for medicinal properties, contrasting with simpler esters like this compound.

Q & A

Q. What mechanistic insights explain competing side reactions during 4-chlorophenyl pentanoate synthesis?

Radical relay reactions or unintended dearomatization may occur under oxidative conditions. For instance, aryl radicals generated during synthesis can lead to dimerization or chlorophenyl group rearrangement, detectable via NMR peak splitting at δ 1.5–2.6 ppm (aliphatic protons) . Mitigation strategies include using radical scavengers (e.g., TEMPO) or optimizing inert atmospheres .

Q. How do solvent polarity and temperature affect the stability of this compound?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal degradation pathways. Polar solvents (e.g., DMSO) promote hydrolysis, detectable via HPLC monitoring of pentanoic acid byproducts . Non-polar solvents (e.g., hexane) enhance shelf life. Activation energy () calculations from Arrhenius plots quantify thermal degradation rates .

Q. What computational methods predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) models assess ester bond lability under enzymatic conditions (e.g., esterase interactions). Molecular docking simulations with proteins like serum albumin predict binding affinity, correlating with in vitro metabolic stability assays .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Cross-validate using hyphenated techniques (e.g., LC-MS/MS) to distinguish isobaric impurities. For example, HRMS isotopic patterns (e.g., / ratios) confirm chlorophenyl group integrity, while 2D NMR (COSY, HSQC) resolves overlapping signals .

Methodological Guidance

8. Designing experiments to evaluate this compound’s environmental persistence:

- Sample Preparation : Spike soil/water matrices with this compound (1-100 ppm).

- Analysis : Use GC-MS with selective ion monitoring (SIM) for quantification. Compare degradation half-lives () under UV light vs. microbial activity .

- Controls : Include abiotic controls (autoclaved matrices) to isolate chemical vs. biological degradation .

9. Addressing discrepancies in biological activity studies:

- Dose-Response Curves : Test across concentrations (nM–μM) to identify non-linear effects.

- Metabolite Profiling : Use LC-QTOF to detect active metabolites (e.g., 4-chlorophenol), which may confound results .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish true activity from noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.